molecular formula C15H21NO4 B5517150 Piperidin-1-yl(2,4,5-trimethoxyphenyl)methanone

Piperidin-1-yl(2,4,5-trimethoxyphenyl)methanone

Cat. No.: B5517150
M. Wt: 279.33 g/mol
InChI Key: WKMYCGJILIGPTM-UHFFFAOYSA-N
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Description

Piperidin-1-yl(2,4,5-trimethoxyphenyl)methanone is a compound that features a piperidine ring attached to a trimethoxyphenyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(2,4,5-trimethoxyphenyl)methanone typically involves the reaction of piperidine with 2,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and are performed at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(2,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Piperidin-1-yl(2,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl(2,4,5-trimethoxyphenyl)methanone is unique due to the combination of the piperidine ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds.

Properties

IUPAC Name

piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-18-12-10-14(20-3)13(19-2)9-11(12)15(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMYCGJILIGPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2CCCCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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